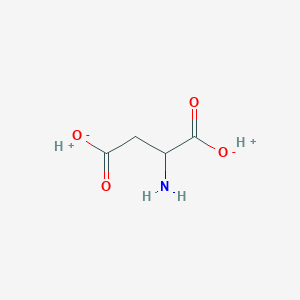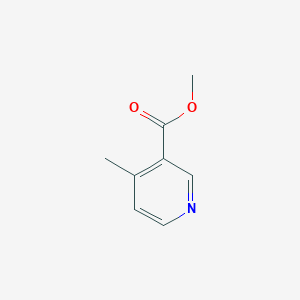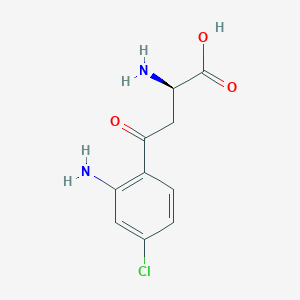
4-Bromobutyric acid
Overview
Description
4-Bromobutyric acid is a chemical compound with the molecular formula C4H7BrO2 . It is used as a bifunctional cross-linker and as a pharmaceutical intermediate . It is also used to synthesize 4-Bromobutyryl chloride .
Synthesis Analysis
4-Bromobutyric acid may be produced by a reaction of γ-butyrolactone with hydrogen bromide . The hydrogen bromide to be used may be gas or an aqueous solution thereof. The reaction temperature is usually about 10 to 100°C, and the amount of hydrogen bromide to be used is usually about 1 to 10 moles per mole of γ-butyrolactone .Molecular Structure Analysis
The molecular weight of 4-Bromobutyric acid is 167.00 g/mol . The IUPAC Standard InChI is InChI=1S/C4H7BrO2/c5-3-1-2-4(6)7/h1-3H2, (H,6,7) . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The gas-phase elimination kinetic of 4-bromobutyric acid to give butyrolactone, and hydrogen bromide was studied using Density Functional Theory (DFT) and Moller-Plesset Perturbation Theory of Second Order (MP2) to investigate the more reasonable reaction mechanism .Physical And Chemical Properties Analysis
4-Bromobutyric acid is a solid at room temperature . It has a density of 1.6±0.1 g/cm3, a boiling point of 248.7±0.0 °C at 760 mmHg, and a flash point of 111.3±22.6 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .Scientific Research Applications
Biochemical Research
4-Bromobutyric acid: is utilized in biochemical research as a building block for synthesizing various compounds. Its reactivity with other organic molecules makes it a valuable reagent in the synthesis of bifunctional chelating agents . These agents are crucial for attaching radioactive isotopes to targeting molecules, which are then used in diagnostic imaging and radiotherapy .
Pharmaceutical Intermediates
In the pharmaceutical industry, 4-Bromobutyric acid serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its bromine atom can be substituted with other pharmacophores, creating a diverse array of potential medications .
Material Science
4-Bromobutyric acid: is used as a cross-linker in material science. Cross-linking enhances the properties of polymers, improving their thermal stability and mechanical strength, which is essential for developing advanced materials .
Environmental Science
Environmental scientists employ 4-Bromobutyric acid in the study of soil and water remediation techniques. Its chemical properties allow researchers to understand the behavior of similar organic compounds in the environment and how they can be removed or neutralized .
Agriculture
In agricultural sciences, 4-Bromobutyric acid may not be directly used, but its derivatives and related compounds are studied for their potential as biostimulants . These substances can improve plant growth, yield, and resilience to stressors .
Industrial Applications
Industrially, 4-Bromobutyric acid is used in the production of various chemicals and as a precursor in manufacturing processes. Its reactivity with other chemicals makes it a versatile compound for synthesizing a wide range of industrial products .
Analytical Chemistry
In analytical chemistry, 4-Bromobutyric acid is used as a standard for calibrating instruments and validating analytical methods. Its well-defined properties ensure accuracy and precision in chemical analysis .
Research and Development
4-Bromobutyric acid: is a staple in R&D laboratories for developing new synthetic routes and chemical reactions. Its presence in a variety of research projects underscores its importance in advancing chemical knowledge and innovation .
Mechanism of Action
Target of Action
4-Bromobutyric acid, also known as 4-Bromobutanoic acid, is a chemical compound with the formula C4H7BrO2 It is known to be used as a bifunctional cross-linker and as a pharmaceutical intermediate .
Mode of Action
It is known to be used in the synthesis of 4-Bromobutyryl chloride . The compound may interact with its targets through its bromine atom, which is a good leaving group, facilitating various chemical reactions.
Pharmacokinetics
Its solubility in water and dilute alkali suggests that it may be readily absorbed and distributed in the body
Result of Action
It is known to cause burns of eyes, skin, and mucous membranes . Its hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHQDJDRGZFIPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052699 | |
| Record name | 4-Bromobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobutyric acid | |
CAS RN |
2623-87-2 | |
| Record name | 4-Bromobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 4-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromobutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 4-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Bromobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromobutyric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PG7LM4DBF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(9Z,19Z,21Z)-26-Bromo-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B43225.png)







![N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea](/img/structure/B43255.png)



![1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B43261.png)